The compound 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(2-methoxyethyl)-N-[(thiophen-3-yl)methyl]acetamide is a synthetic organic molecule featuring a complex structure with multiple functional groups. It combines an oxazole ring with a thiophene moiety and an acetamide functional group, making it of interest in various fields such as medicinal chemistry and materials science.
This compound is synthesized through organic chemical reactions involving specific precursors and reagents. It is often available from chemical suppliers and is utilized in research settings for its potential biological activities.
This compound can be classified as:
The synthesis of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(2-methoxyethyl)-N-[(thiophen-3-yl)methyl]acetamide typically involves several key steps:
The choice of solvents, temperature, and reaction time are critical in optimizing the synthesis process. For example, using polar aprotic solvents can enhance the solubility of reactants and improve reaction kinetics.
The molecular structure of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(2-methoxyethyl)-N-[(thiophen-3-yl)methyl]acetamide includes:
| Property | Value |
|---|---|
| Molecular Formula | C15H18N2O2S |
| Molecular Weight | 290.38 g/mol |
| IUPAC Name | 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(2-methoxyethyl)-N-[(thiophen-3-yl)methyl]acetamide |
| InChI | InChI=1S/C15H18N2O2S/c1-10(16)14(17)12(19)11(15(20)21)13(18)9(7)8/h7,9,12H,1-6H3,(H,20,21) |
| Canonical SMILES | CC1=C(N=C(O1)C)C(=O)NC(COC)C(C)=C(SC)=C |
The compound can undergo various chemical reactions based on its functional groups:
Reactions involving this compound should be monitored using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to assess product formation and purity.
The mechanism of action for 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(2-methoxyethyl)-N-[(thiophen-3-yl)methyl]acetamide largely depends on its application in biological systems:
Experimental studies are needed to elucidate the precise molecular targets and pathways influenced by this compound.
The physical properties include:
Chemical properties include:
| Property | Value |
|---|---|
| Solubility | Soluble in DMSO and DMF |
| Stability | Stable under normal laboratory conditions |
The compound has potential applications in various scientific fields:
CAS No.: 15978-08-2
CAS No.: 21871-10-3
CAS No.: 1576-86-9
CAS No.:
CAS No.: 21416-14-8